molecular formula C12H22N2O2 B2762638 Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate CAS No. 2155856-36-1

Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate

Cat. No.: B2762638
CAS No.: 2155856-36-1
M. Wt: 226.32
InChI Key: KVKXZCMOLBVQBH-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate is a sophisticated bifunctional scaffold designed for complexity generation in organic synthesis and drug discovery. This compound features a strained bicyclo[5.1.0] framework, a class of structures known for their high potential energy and unique reactivity profiles stemming from angle distortion . The 3-azabicyclo[5.1.0]octane core incorporates an amine and a carboxylate functional group, both protected with a tert-butyloxycarbonyl (Boc) group, making it a versatile intermediate for constructing complex molecular architectures. The heightened reactivity of strained bicyclic systems, driven by strain-release, allows this reagent to participate in various transformations inaccessible to unstrained molecules . Its primary research value lies in its application as a key synthetic intermediate for preparing structurally diverse and sp3-rich fragments. Chemists can leverage the reactivity of the strained system for ring-opening and functionalization reactions, while the Boc-protected amine offers a handle for further diversification. This makes it a particularly valuable building block in medicinal chemistry for exploring novel chemical space, designing covalent inhibitors, and creating stereochemically complex candidates for pharmaceutical development.

Properties

IUPAC Name

tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(13)7-9(12)8-14/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKXZCMOLBVQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the reaction of a suitable azabicyclo precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azabicyclo compounds .

Scientific Research Applications

Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Bicyclo[5.1.0]octane Derivatives

  • Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate Structure: 5.1.0 bicyclo system (seven-membered ring fused with cyclopropane). Substituents: Amino group at position 7, tert-butyl carbamate at position 3. Key Features: High rigidity due to cyclopropane fusion; amino group enhances nucleophilicity and hydrogen-bonding capacity.
  • Tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate

    • Structure : 5.1.0 bicyclo system with two nitrogen atoms (2,5-diaza) and a ketone (6-oxo).
    • Substituents : 4-Methoxybenzyl and phenyl groups.
    • Key Features : Additional nitrogen increases basicity; ketone enables participation in condensation reactions. Synthesized via cyclopropene-carbamate cyclization .

Bicyclo[3.2.1]octane Derivatives

  • Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 1330763-51-3) Structure: 3.2.1 bicyclo system (norbornane analog). Substituents: Amino group at position 6. Key Features: Smaller, more rigid framework than 5.1.0 systems; amino placement alters steric accessibility .
  • Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 637301-19-0) Structure: 3.2.1 bicyclo system with a ketone (8-oxo).

Bicyclo[4.1.0]heptane Derivatives

  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 161157-50-2)

    • Structure : 4.1.0 bicyclo system with an oxygen bridge (7-oxa).
    • Key Features : Oxygen atom reduces basicity compared to nitrogen-containing analogs; smaller ring increases strain .
  • Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1561507-11-6) Structure: 4.1.0 bicyclo system with amino substituent. Key Features: Amino group at position 7 enhances reactivity; molecular weight = 212.29 .

Comparative Data Table

Compound Name Bicyclo System Substituents CAS Number Molecular Weight Key Features
This compound [5.1.0] 7-amino, 3-Boc - - High rigidity, nucleophilic amino group
Tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diaza[5.1.0]octane-2-carboxylate [5.1.0] 2-Boc, 5-(4-MeO-Bn), 6-oxo, 7-Ph - - Dual nitrogen centers, synthetic versatility
Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate [3.2.1] 8-amino, 3-Boc 1330763-51-3 - Norbornane-like rigidity
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 7-oxa, 3-Boc 161157-50-2 - Oxygen bridge, reduced strain
Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 7-amino, 3-Boc 1561507-11-6 212.29 Low molecular weight, high purity

Biological Activity

Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C₁₂H₂₂N₂O₂, with a molar mass of 226.32 g/mol. The compound features a bicyclo[5.1.0]octane framework, which is characterized by its amino and carboxylate functional groups, making it a candidate for various biological applications.

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to cognitive functions and mood regulation. This interaction is crucial for understanding the compound's therapeutic potential, particularly in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateDifferent bicyclic structurePotentially different biological activity
Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylateVariation in amino positionMay exhibit altered pharmacokinetics
Tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylateIncorporation of a boron moietyPotential for novel reactivity

These comparisons highlight how variations in structure can influence biological activity and pharmacological properties.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound may exhibit various biological activities:

  • Neuroprotective Effects : Some azabicyclic compounds have demonstrated neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Activity : Compounds with similar structural features have been investigated for their ability to inhibit enzymes involved in inflammatory processes.
  • Cognitive Enhancement : There is emerging evidence that certain derivatives may enhance cognitive functions by interacting with specific receptors in the brain.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques, which can lead to various derivatives with distinct biological activities.

Common Reactions Include:

  • Oxidation : Conversion of the amino group into other functional groups.
  • Reduction : Transforming the carboxylate into alcohols.
  • Substitution : The amino group can engage in substitution reactions with electrophiles.

These reactions are essential for developing new derivatives that may exhibit enhanced biological activities.

Q & A

Advanced Characterization Question

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
  • NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial substituents).
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing chiral centers in the bicyclic framework .
  • DFT Calculations : Predicts NMR shifts for comparison with experimental data .

How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?

Advanced Mechanistic Question
The tert-butyl carbamate acts as a protective group for amines, enabling selective reactions at other sites (e.g., amino group at position 7). Its steric bulk:

  • Limits Nucleophilic Attack : Reduces side reactions during alkylation or acylation.
  • Facilitates Deprotection : Cleavage with TFA or HCl in dioxane yields free amines for conjugation (e.g., peptide coupling).
    Comparative studies with Boc-protected analogs (e.g., tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate) show similar stability under basic conditions but sensitivity to strong acids .

What strategies mitigate racemization during the synthesis of stereoisomers of this compound?

Advanced Stereochemical Question

  • Low-Temperature Reactions : Conduct alkylation or amidation below 0°C to minimize epimerization.
  • Chiral Auxiliaries : Use enantiopure reagents (e.g., (R)- or (S)-BINOL) to direct stereochemistry.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers.
    Evidence from tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate synthesis shows that racemization occurs above 40°C, necessitating strict thermal control .

How can researchers assess the biological activity of this compound in vitro?

Advanced Application Question

  • Enzyme Inhibition Assays : Screen against targets like proteases or kinases using fluorescence-based substrates.
  • Cellular Uptake Studies : Label with FITC or radioligands (e.g., tritium) to quantify permeability via LC-MS.
  • SAR Analysis : Compare with analogs (e.g., tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate) to identify pharmacophore elements .
  • Molecular Docking : Model interactions with proteins (e.g., β-lactamase) to predict binding modes .

What analytical methods are essential for quantifying impurities in synthesized batches?

Basic Quality Control Question

  • HPLC-MS : Detects low-abundance impurities (e.g., deprotected amines or oxidized byproducts).
  • GC-FID : Monitors residual solvents (e.g., dichloromethane < 600 ppm).
  • Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values.
  • ICP-OES : Screens for heavy metals (e.g., Pd < 10 ppm from catalytic steps) .

How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

Advanced Structure-Activity Question

  • LogP : Introducing hydrophilic groups (e.g., hydroxyl) reduces logP, improving solubility.
  • pKa : Amino groups at position 7 exhibit pKa ~8.5, influencing protonation state in physiological conditions.
  • Thermal Stability : tert-butyl carbamate decomposition occurs above 150°C, while spirocyclic analogs (e.g., tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate) show higher stability .

What computational tools are used to predict the compound’s metabolic pathways?

Advanced Pharmacokinetics Question

  • ADMET Predictors : Simulate CYP450 metabolism (e.g., CYP3A4-mediated oxidation).
  • MetaSite : Identifies susceptible sites for glucuronidation or sulfation.
  • Molecular Dynamics (MD) : Models interactions with hepatic enzymes to predict clearance rates.
    Data from tert-butyl carbamate analogs suggest primary metabolic routes involve hydrolysis and renal excretion .

How can researchers address low yields in the final cyclization step of the bicyclo[5.1.0]octane core?

Basic Process Optimization Question

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalytic Systems : Employ Pd(0) or Ru-based catalysts for ring-closing metathesis.
  • Microwave Assistance : Accelerate cyclization (e.g., 100°C for 30 minutes vs. 24 hours conventionally) .

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